2-Methoxy-5-nitropyridin-4-ol
CAS No.: 1374652-16-0
Cat. No.: VC0169490
Molecular Formula: C6H6N2O4
Molecular Weight: 170.124
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1374652-16-0 |
---|---|
Molecular Formula | C6H6N2O4 |
Molecular Weight | 170.124 |
IUPAC Name | 2-methoxy-5-nitro-1H-pyridin-4-one |
Standard InChI | InChI=1S/C6H6N2O4/c1-12-6-2-5(9)4(3-7-6)8(10)11/h2-3H,1H3,(H,7,9) |
Standard InChI Key | OFLPOWGOVFJSTQ-UHFFFAOYSA-N |
SMILES | COC1=CC(=O)C(=CN1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
2-Methoxy-5-nitropyridin-4-ol is a heterocyclic compound with three key functional groups attached to a pyridine ring. The compound has specific identifiers and structural features that distinguish it from related pyridine derivatives.
Basic Identifiers
Parameter | Value |
---|---|
Chemical Name | 2-Methoxy-5-nitropyridin-4-ol |
CAS Registry Number | 1374652-16-0 |
Molecular Formula | C₆H₆N₂O₄ |
Molecular Weight | 170.12 g/mol |
Synonyms | None widely reported in literature |
The compound features a pyridine ring with a methoxy group at position 2, a nitro group at position 5, and a hydroxyl group at position 4 . This specific arrangement of functional groups contributes to its unique chemical properties and potential applications.
Physical and Chemical Properties
The physical and chemical properties of 2-Methoxy-5-nitropyridin-4-ol can be partially inferred from structurally similar compounds, though specific data for this exact compound is limited in the current literature.
Physical Properties
While direct experimental data on 2-Methoxy-5-nitropyridin-4-ol is limited, some physical properties can be reasonably inferred based on related pyridine derivatives with similar functional groups:
Property | Value/Description | Notes |
---|---|---|
Physical State | Solid at room temperature | Typical for pyridine derivatives with similar molecular weight |
Color | Light yellow to off-white | Based on similar nitro-pyridine compounds |
Solubility | Limited solubility in water; greater solubility in organic solvents | Hydroxyl group increases water solubility compared to non-hydroxylated analogs |
Melting Point | Estimated 150-170°C | Estimate based on related compounds |
Electronic and Structural Features
The compound contains several important structural elements that influence its reactivity:
-
The pyridine nitrogen acts as a weak base and potential hydrogen bond acceptor
-
The nitro group is strongly electron-withdrawing, activating the ring toward nucleophilic substitution
-
The methoxy group is electron-donating by resonance
-
The hydroxyl group at position 4 can participate in hydrogen bonding and is potentially reactive in esterification and other transformations
Chemical Reactivity and Transformations
The reactivity of 2-Methoxy-5-nitropyridin-4-ol is determined by its functional groups and their arrangement on the pyridine ring.
Hydroxyl Group Reactivity
The 4-hydroxyl group can participate in several reaction types:
-
Esterification reactions to form esters
-
Etherification to form ethers
-
Substitution reactions to introduce other functional groups
-
Oxidation to form ketones
Nitro Group Transformations
The nitro group at position 5 can undergo various transformations:
-
Reduction to an amino group using reducing agents such as iron/HCl, tin/HCl, or catalytic hydrogenation
-
Nucleophilic substitution reactions facilitated by the electron-withdrawing nature of the nitro group
-
Participation in various coupling reactions
Methoxy Group Reactions
The methoxy group at position 2 can undergo:
-
Demethylation reactions using strong acids like HBr in acetic acid
-
Substitution with other alkoxy or amino groups
-
Coordination with transition metals through oxygen lone pairs
Applications and Research Significance
2-Methoxy-5-nitropyridin-4-ol and structurally similar compounds have potential applications in various fields.
Pharmaceutical Applications
Nitropyridine derivatives have been extensively explored in pharmaceutical research for various therapeutic purposes:
-
As building blocks for more complex bioactive molecules
-
As potential antimicrobial agents due to the presence of the nitro group
-
In the development of enzyme inhibitors where the hydroxyl group can participate in hydrogen bonding with target proteins
Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis:
-
The combination of functional groups makes it a versatile building block for more complex heterocyclic systems
-
The hydroxyl group provides a handle for further functionalization
-
The nitro group can be reduced to an amino group, opening pathways to various nitrogen-containing derivatives
Coordination Chemistry
Pyridine derivatives like 2-Methoxy-5-nitropyridin-4-ol can function as ligands in coordination chemistry:
-
The pyridine nitrogen can coordinate to transition metals
-
The hydroxyl group provides an additional coordination site
-
The resulting metal complexes may exhibit interesting catalytic or biological properties
Similar pyridine-based Schiff base ligands have been studied for their ability to form complexes with metals like Cu(II) and Zn(II), showing promising antioxidant and enzyme inhibitory activities .
Comparative Analysis with Related Compounds
Understanding 2-Methoxy-5-nitropyridin-4-ol in the context of related compounds provides valuable insights into its chemical behavior.
Comparison with 2-Methoxy-5-nitropyridine
Comparison with 4-Methoxy-5-nitropyridin-2(1H)-one
This compound represents an isomeric form with the methoxy and hydroxyl groups in different positions :
-
Both compounds contain methoxy, nitro, and hydroxyl/oxo functionalities
-
The position of these groups significantly affects reactivity and properties
-
The tautomeric nature of 4-Methoxy-5-nitropyridin-2(1H)-one creates distinct hydrogen bonding patterns
Future Research Directions
Based on the analysis of available data, several promising research directions for 2-Methoxy-5-nitropyridin-4-ol could be pursued:
-
Detailed investigation of efficient synthetic routes with high yields and purity
-
Comprehensive characterization of physical and chemical properties through experimental studies
-
Exploration of potential applications in medicinal chemistry, particularly as building blocks for bioactive compounds
-
Investigation of metal coordination properties and potential catalytic applications
-
Study of structure-activity relationships in comparison with structurally similar compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume